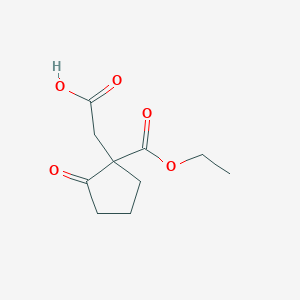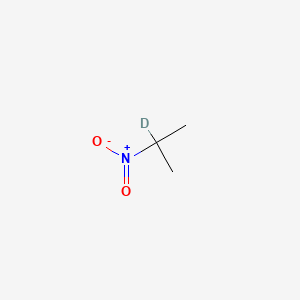
Propane, 2-deutero-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 2-deutero-2-nitro- is a derivative of propane where one of the hydrogen atoms at the second carbon position is replaced by a deuterium atom, and a nitro group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Propane, 2-deutero-2-nitro- typically involves the nitration of deuterated propane. The nitration process can be carried out using nitric acid in the presence of a catalyst under controlled temperature conditions. The reaction is usually performed in a microstructured flow reactor, which allows for precise control over the reaction parameters and enhances the selectivity for the desired product .
Industrial Production Methods: In an industrial setting, the vapor-phase nitration of deuterated propane is carried out at high temperatures (380°C–450°C) using evaporated nitric acid. The process involves a radical chain reaction mechanism, and the reaction mixture is rapidly quenched to prevent overreaction and to maximize the yield of Propane, 2-deutero-2-nitro- .
Chemical Reactions Analysis
Types of Reactions: Propane, 2-deutero-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Scientific Research Applications
Propane, 2-deutero-2-nitro- has several applications in scientific research:
Chemistry: Used as a model compound in studying isotopic effects and reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a tracer in metabolic studies.
Mechanism of Action
The mechanism of action of Propane, 2-deutero-2-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates such as nitronates. These intermediates can interact with cellular components, causing oxidative stress and potential genotoxic effects . The deuterium substitution can influence the reaction kinetics and stability of the compound.
Comparison with Similar Compounds
2-Nitropropane: A non-deuterated analog with similar chemical properties but different isotopic composition.
1-Nitropropane: Another nitroalkane with the nitro group attached to the first carbon instead of the second.
Nitroethane: A simpler nitroalkane with one less carbon atom.
Uniqueness: Propane, 2-deutero-2-nitro- is unique due to the presence of the deuterium atom, which can significantly alter its chemical behavior and reaction kinetics compared to its non-deuterated analogs. This isotopic substitution makes it valuable for studying isotopic effects and for applications where deuterium labeling is beneficial .
Properties
CAS No. |
13224-31-2 |
|---|---|
Molecular Formula |
C3H7NO2 |
Molecular Weight |
90.10 g/mol |
IUPAC Name |
2-deuterio-2-nitropropane |
InChI |
InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i3D |
InChI Key |
FGLBSLMDCBOPQK-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C(C)(C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
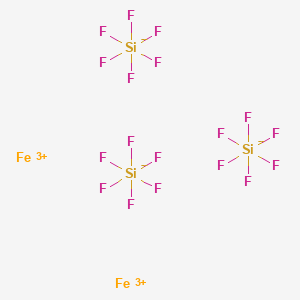
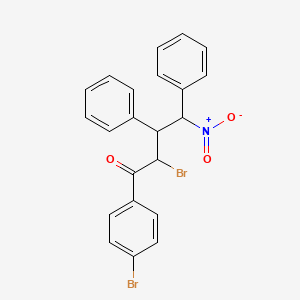

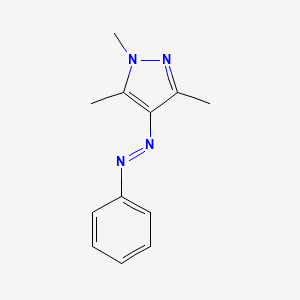
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
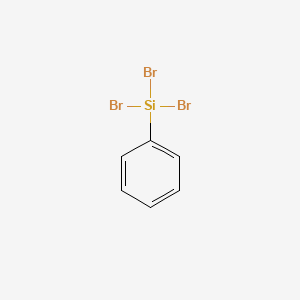
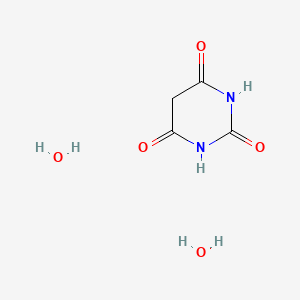
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
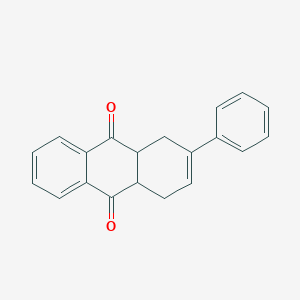
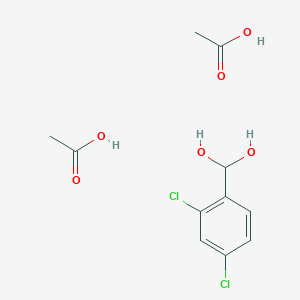
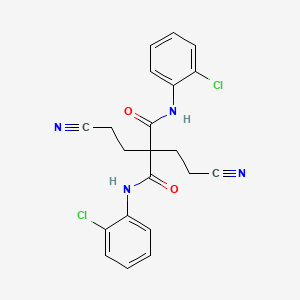
![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
